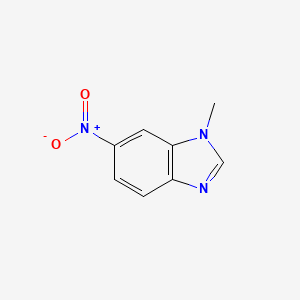
Methyl 3-methoxysalicylate
概要
説明
Methyl 3-methoxysalicylate, also known as methyl 2-hydroxy-3-methoxybenzoate, is an organic compound with the molecular formula C9H10O4. It is a derivative of salicylic acid and is characterized by the presence of a methoxy group at the third position of the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
作用機序
Target of Action
Methyl 3-methoxysalicylate, also known as Methyl 2-hydroxy-3-methoxybenzoate, is a chemical compound that has been used in laboratory settings and for the synthesis of substances
Mode of Action
It is known that methyl salicylate, a similar compound, acts as a counter-irritant, alleviating musculoskeletal pain by irritating the sensory nerve endings . This irritation is thought to mask the underlying musculoskeletal pain and discomfort
Biochemical Pathways
This compound may be involved in similar biochemical pathways as Methyl salicylate. Methyl salicylate is known to act as an inducer of plant defense against pathogens and certain herbivores, particularly aphids . It is synthesized in plants from salicylic acid, which starts from chorismic acid and undergoes a series of chemical reactions through two distinct pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway .
Pharmacokinetics
It is known that methyl salicylate is absorbed through the skin when applied topically .
Result of Action
Methyl salicylate, a similar compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is advised to handle this compound only outdoors or in a well-ventilated area . It is also recommended to avoid breathing in the dust of this compound .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-methoxysalicylate can be synthesized through the esterification of 3-methoxysalicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the same esterification process but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Methyl 3-methoxysalicylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: The methoxy and ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
科学的研究の応用
Methyl 3-methoxysalicylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the formulation of fragrances, flavorings, and other consumer products.
類似化合物との比較
Similar Compounds
Methyl salicylate:
Ethyl salicylate: An ester of salicylic acid with ethyl alcohol, used in similar applications.
Methyl 4-methoxysalicylate: Another derivative with a methoxy group at the fourth position.
Uniqueness
Methyl 3-methoxysalicylate is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This structural difference can result in distinct pharmacological properties and applications compared to its analogs.
特性
IUPAC Name |
methyl 2-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRCJLJJIXYLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30212836 | |
| Record name | Methyl 3-methoxysalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-70-7 | |
| Record name | Methyl 2-hydroxy-3-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methoxysalicylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6342-70-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 3-methoxysalicylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30212836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-methoxysalicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-methoxysalicylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P453VWE7LY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl 3-methoxysalicylate contribute to the catalytic activity of Ln2Ni2 clusters in CO2 conversion?
A1: this compound (HL) acts as a polydentate ligand in the formation of heterometallic tetranuclear clusters with the formula Ln2Ni2(NO3)4L4(μ3-OCH3)2·2(CH3CN) []. The presence of multiple coordination sites on the ligand allows it to bind to both Ln(III) and Ni(II) ions, creating a multimetallic center. This multimetallic center, along with exposed metal sites, acts as a Lewis acid, activating CO2 molecules and facilitating their conversion []. Research suggests that the synergistic effect of both metal centers contributes significantly to the high efficiency of CO2 conversion observed in these clusters, particularly cluster 3, which achieved a remarkable 96% yield at atmospheric pressure and low temperature [].
Q2: What role does this compound play in the luminescent properties of the Zn(II) clusters?
A2: In the Zn(II) clusters, this compound (HL) again serves as a ligand, forming clusters with blue fluorescence at room temperature []. While the compound itself doesn't directly contribute to phosphorescence, its role is crucial in establishing a specific structural environment. Single-crystal X-ray structural analysis and time-dependent density-functional theory (TD-DFT) calculations revealed that the observed blue fluorescence originates from the singlet ligand-centered (1 LC) excited state of the this compound ligand []. Interestingly, in the presence of iodide counter anions, an external heavy-atom effect (EHE) induces phosphorescence. This EHE arises from strong CH-I interactions between the this compound ligand and the iodide anions, leading to phosphorescence with a long emission lifetime at 77 K [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1360019.png)




